molecular formula C23H26ClN5O2 B556302 DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride CAS No. 913-04-2

DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride

Cat. No.: B556302
CAS No.: 913-04-2
M. Wt: 439.9 g/mol
InChI Key: BNGRKDJZQIGWQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride involves the reaction of benzoyl chloride with DL-arginine, followed by the addition of 2-naphthylamine. The reaction is typically carried out in an organic solvent such as methanol or dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Nα-Benzoyl-L-arginine-2-naphthylamide hydrochloride
  • Nα-Benzoyl-D-arginine-2-naphthylamide hydrochloride
  • Nα-Benzoyl-DL-arginine-4-nitroanilide hydrochloride

Uniqueness

DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride is unique due to its specific structural features, which confer distinct biochemical properties. Its combination of benzamido, guanidino, and naphthyl groups allows for versatile interactions with various molecular targets, making it a valuable tool in biochemical research .

Properties

IUPAC Name

N-[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2.ClH/c24-23(25)26-14-6-11-20(28-21(29)17-8-2-1-3-9-17)22(30)27-19-13-12-16-7-4-5-10-18(16)15-19;/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,27,30)(H,28,29)(H4,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGRKDJZQIGWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301349030
Record name DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide
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Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913-04-2, 198555-19-0
Record name N-α-Benzoyl-DL-arginine-2-naphthylamide hydrochloride
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Record name DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride
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Record name 913-04-2
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Record name DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide
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Record name DL-2-benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride
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Customer
Q & A

Q1: The research paper mentions "BANAase" activity in castor bean endosperm. What is the significance of studying enzymes that hydrolyze DL-BANA in this context?

A1: The study investigates the changes in various enzyme activities during castor bean germination to understand their roles in storage protein mobilization and endosperm senescence. DL-BANA serves as a model substrate for enzymes exhibiting "BANAase" activity, which refers to their ability to hydrolyze the amide bond in DL-BANA. The researchers observed that "BANAase" activity appears in the endosperm around day 2-3 of germination and peaks around day 5-6 []. This timeframe coincides with the later stages of storage protein depletion and the onset of senescence. Therefore, studying enzymes with "BANAase" activity provides insights into the biochemical processes occurring during these later stages of germination, potentially shedding light on protein turnover mechanisms and senescence regulation in castor bean endosperm.

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